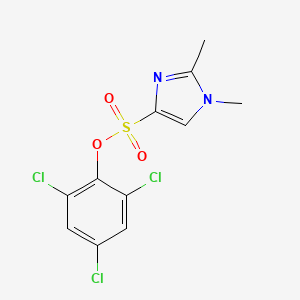

2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate

CAS No.: 1171919-44-0

Cat. No.: VC2643943

Molecular Formula: C11H9Cl3N2O3S

Molecular Weight: 355.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171919-44-0 |

|---|---|

| Molecular Formula | C11H9Cl3N2O3S |

| Molecular Weight | 355.6 g/mol |

| IUPAC Name | (2,4,6-trichlorophenyl) 1,2-dimethylimidazole-4-sulfonate |

| Standard InChI | InChI=1S/C11H9Cl3N2O3S/c1-6-15-10(5-16(6)2)20(17,18)19-11-8(13)3-7(12)4-9(11)14/h3-5H,1-2H3 |

| Standard InChI Key | DOPFADAEPXCGCD-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CN1C)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |

| Canonical SMILES | CC1=NC(=CN1C)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |

Introduction

Structural Identification and Basic Properties

Identification Parameters

2,4,6-Trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate is a synthetic organic compound with specific identifying parameters that allow for its precise characterization in research settings. It is identified by the CAS Registry Number 1171919-44-0 and carries the ACD database number MFCD12498732 . The compound possesses a molecular formula of C11H9Cl3N2O3S with a calculated molecular weight of 355.63 g/mol . This information is essential for researchers seeking to procure or synthesize this compound for experimental purposes.

Structural Features

The molecular structure of 2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate consists of several key components that contribute to its chemical behavior. The compound contains a 2,4,6-trichlorophenyl group, which features three chlorine atoms at positions 2, 4, and 6 on a phenyl ring. This is connected via a sulfonate ester linkage to a 1,2-dimethyl-1H-imidazole-4-sulfonate moiety. The imidazole ring carries two methyl groups at positions 1 and 2, while the sulfonate group is attached at position 4.

This structural arrangement results in a molecule with both lipophilic (trichlorophenyl) and heterocyclic (imidazole) components, connected by a sulfonate ester bridge. The spatial arrangement of these functional groups contributes significantly to the compound's chemical reactivity and potential biological interactions.

Physical and Chemical Properties

Chemical Properties

Based on its structural components, 2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate would be expected to exhibit several key chemical properties:

-

The sulfonate ester linkage is susceptible to hydrolysis under basic or acidic conditions.

-

The imidazole ring provides weak basic properties and potential for coordination with metal ions.

-

The trichlorophenyl group contributes electron-withdrawing effects that influence the reactivity of the sulfonate ester.

-

The methyl groups on the imidazole ring affect its electronic properties and potential for further functionalization.

Table 1 summarizes the key physicochemical properties of 2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate:

| Property | Value |

|---|---|

| Molecular Formula | C11H9Cl3N2O3S |

| Molecular Weight | 355.63 g/mol |

| CAS Number | 1171919-44-0 |

| ACD Database Number | MFCD12498732 |

| Physical State | Solid |

| Typical Commercial Purity | >95% |

| Structural Features | Trichlorophenyl group, imidazole ring, sulfonate ester linkage |

Synthetic Methodologies

General Synthetic Approaches

The synthesis of 2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate likely involves the formation of a sulfonate ester linkage between a 1,2-dimethyl-1H-imidazole-4-sulfonic acid and 2,4,6-trichlorophenol. This type of reaction generally requires specific reaction conditions to facilitate the formation of the ester bond.

A typical synthetic route would involve:

-

Preparation or procurement of 1,2-dimethyl-1H-imidazole-4-sulfonic acid

-

Conversion of the sulfonic acid to a more reactive intermediate such as a sulfonyl chloride

-

Reaction of this activated intermediate with 2,4,6-trichlorophenol to form the desired sulfonate ester

-

Purification of the final product through appropriate techniques such as recrystallization or chromatography

Reaction Conditions and Challenges

The synthesis of sulfonate esters often requires carefully controlled conditions due to the potential for side reactions and the sensitivity of the reagents involved. Several key considerations in the synthesis of 2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate would include:

-

Temperature control: The reaction is likely sensitive to temperature, with optimal conditions potentially ranging from 0°C to room temperature depending on the specific reagents.

-

Solvent selection: Aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran are commonly used for such reactions.

-

Use of catalysts or activating agents: Reagents such as thionyl chloride, phosphorus oxychloride, or coupling agents may be necessary to facilitate the reaction.

-

pH control: The reaction environment may require careful pH control to prevent hydrolysis of reactive intermediates.

-

Water exclusion: Anhydrous conditions are often necessary to prevent competing hydrolysis reactions.

Chemical Reactivity and Transformations

Reactivity of Functional Groups

The reactivity of 2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate is determined by the properties of its constituent functional groups:

-

Sulfonate ester linkage: This group is susceptible to nucleophilic attack, potentially undergoing hydrolysis, alcoholysis, or aminolysis depending on the nucleophile present. The sulfonate ester in this compound could serve as a leaving group in certain reactions.

-

Imidazole ring: The imidazole moiety possesses weak basic properties due to the nitrogen atoms in the ring. Additionally, the aromatic character of the imidazole ring allows for potential electrophilic aromatic substitution reactions, although these may be limited by the existing substituents.

-

Trichlorophenyl group: The three chlorine substituents on the phenyl ring make it electron-deficient, which affects the reactivity of the sulfonate ester. These chlorine atoms could potentially participate in metal-catalyzed coupling reactions under appropriate conditions.

Research Applications

Synthetic Chemistry Applications

The distinct structural features of 2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate suggest potential applications in synthetic organic chemistry:

-

As a sulfonate ester, it may serve as an activating agent or leaving group in various organic transformations

-

The compound could function as a sulfonate transfer reagent in certain reactions

-

It might be utilized as a building block for more complex molecular structures, particularly those requiring specific sulfonate functionality

-

The presence of the imidazole ring makes it potentially useful in the synthesis of heterocyclic compounds with medicinal chemistry applications

Comparative Analysis with Related Compounds

Structural Analogs

To better understand the properties and potential applications of 2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate, it is valuable to compare it with structurally related compounds:

-

2,4,6-Trichlorophenol: This compound represents one potential hydrolysis product of the target molecule. It lacks the imidazole and sulfonate components but shares the trichlorophenyl moiety.

-

2,4,6-Trichlorophenylhydrazine: While structurally different in having a hydrazine group rather than a sulfonate ester linkage to an imidazole, this compound (CAS: 5329-12-4) shares the 2,4,6-trichlorophenyl group and thus may exhibit similar properties related to this structural component .

-

1,2-Dimethyl-1H-imidazole derivatives: Compounds sharing the 1,2-dimethylimidazole motif but with different functional groups at the 4-position would have similar electronic properties of the heterocyclic portion.

Analytical Characterization

Spectroscopic Properties

The structural features of 2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate would result in characteristic spectroscopic properties that can be used for its identification and purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show signals for the methyl groups on the imidazole ring, the C-5 proton of the imidazole, and the single aromatic proton of the trichlorophenyl group.

-

¹³C NMR would reveal the carbon framework, including the characteristic signals for the imidazole carbons, the methyl groups, and the highly substituted aromatic ring.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would be expected for the sulfonate group (S=O stretching), the aromatic C-H stretching, and the C-N bonds in the imidazole ring.

-

-

Mass Spectrometry (MS):

-

The molecular ion would appear at m/z 355, with characteristic isotope patterns due to the presence of three chlorine atoms.

-

Fragmentation patterns would likely include loss of the trichlorophenyl group and fragmentation of the imidazole ring.

-

Chromatographic Analysis

For purity assessment and analytical characterization, various chromatographic techniques would be applicable:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase HPLC with UV detection would be suitable for purity determination.

-

The compound's UV absorption profile would be influenced by both the trichlorophenyl and imidazole chromophores.

-

-

Thin-Layer Chromatography (TLC):

-

Silica gel TLC systems with appropriate solvent mixtures would be useful for reaction monitoring and initial purity assessment.

-

-

Gas Chromatography (GC):

-

If the compound has sufficient thermal stability and volatility, GC analysis might be possible, potentially requiring derivatization.

-

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing improved synthetic routes to 2,4,6-trichlorophenyl 1,2-dimethyl-1H-imidazole-4-sulfonate:

-

Green chemistry approaches that minimize the use of hazardous reagents and solvents

-

Continuous flow synthesis methods for more efficient preparation

-

Enzymatic or biocatalytic approaches to the formation of the sulfonate ester linkage

-

Development of regioselective methods for functionalizing the imidazole ring

Applications Exploration

Several potential research directions could expand the applications of this compound:

-

Systematic evaluation of its potential as a reagent in various organic transformations

-

Investigation of its biological activity profile, particularly in antimicrobial and antifungal applications

-

Exploration of its potential as a building block for more complex molecules with specific functional properties

-

Development of structure-activity relationships through the synthesis and evaluation of structural analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume